![molecular formula C17H16N2O3S B5797694 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, cancer cell growth, and beta-amyloid aggregation.
Biochemical and Physiological Effects:
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of cancer cell growth, and the inhibition of beta-amyloid aggregation. Additionally, 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have low toxicity in vitro.
Advantages and Limitations for Lab Experiments
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments, including its low toxicity and potential pharmaceutical applications. However, 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid's mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.
Future Directions
There are several future directions for 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid research, including the investigation of its potential as a treatment for various inflammatory diseases, cancer, and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and to investigate its potential side effects.
Synthesis Methods
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-methylbenzoyl chloride and thiourea. The final product is obtained through recrystallization.
Scientific Research Applications
4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has shown potential in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
properties
IUPAC Name |
4-methyl-3-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-3-4-6-13(10)15(20)19-17(23)18-14-9-12(16(21)22)8-7-11(14)2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIBXAJROOUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid |
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